YS-49 is classified under isoquinoline derivatives, which are organic compounds containing a bicyclic structure composed of a benzene ring fused to a pyridine ring. This classification is pertinent due to the compound's structural properties that influence its biological activity.
The synthesis of YS-49 involves multiple steps, utilizing various chemical reactions to construct its complex molecular structure. The detailed synthesis pathway is outlined below:
The molecular structure of YS-49 can be described by its distinct isoquinoline framework combined with an oxadiazole moiety. This structure contributes to its biological activities, particularly its interaction with specific receptors and enzymes.
YS-49 participates in several chemical reactions that are significant for its pharmacological effects:
The mechanism of action of YS-49 involves multiple pathways:
YS-49 has several promising applications in scientific research:
YS-49 (1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is a synthetic isoquinoline alkaloid that potently induces heme oxygenase-1 (HO-1) expression. This induction occurs primarily through the stabilization of nuclear factor erythroid 2-related factor 2 (Nrf2), which translocates to the nucleus and binds to antioxidant response elements in the HMOX1 gene promoter [1]. HO-1 catalyzes the rate-limiting step in heme degradation, producing biliverdin, carbon monoxide (CO), and free iron. This pathway is critically upregulated in vascular smooth muscle cells (VSMCs) and endothelial cells exposed to YS-49, where it counteracts oxidative stressors such as angiotensin II (Ang II) [1] [5].
The enzymatic products of HO-1 activity mediate potent antioxidant effects:
Table 1: Antioxidant Mechanisms of HO-1 Metabolites
Metabolite | Target ROS | Mechanism of Action |
---|---|---|
Bilirubin | O₂•⁻, ONOO⁻, RO₂• | Direct radical scavenging; catalytic redox cycling with biliverdin |
Carbon Monoxide | Mitochondrial O₂•⁻ | Inhibition of electron transport chain leak; sGC/cGMP-dependent suppression of NOX2 |
These mechanisms collectively reduce cellular ROS burden by >50% in VSMCs pretreated with YS-49 before Ang II exposure [1].
Ang II activates NADPH oxidase (NOX), a major ROS source in vascular cells. YS-49 disrupts this pathway via:
YS-49 rebalances mitogen-activated protein kinase (MAPK) signaling cascades, which are hyperactivated under oxidative stress. It exerts cell-type-specific effects on c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 pathways [1] [3].
Ang II induces JNK phosphorylation at Thr183/Tyr185, driving VSMC proliferation via:
YS-49 (10 μM) reduces JNK phosphorylation by 60–80% in rat VSMCs through:
Table 2: YS-49 Effects on MAP Kinase Pathways in Vascular Cells
Kinase | Activation Trigger | YS-49 Effect | Functional Outcome | Experimental Model |
---|---|---|---|---|
JNK | Ang II (100 nM) | ↓ Phosphorylation by 60–80% | Cell cycle arrest; anti-proliferation | Rat aortic VSMCs |
ERK1/2 | Ang II (100 nM) | ↓ Phosphorylation by 40–50% | Reduced migration; cytostasis | Human umbilical VSMCs |
p38 | H₂O₂ (200 μM) | ↑ Phosphorylation by 2-fold | Enhanced survival; anti-apoptosis | Bovine aortic endothelial cells |
YS-49 differentially regulates ERK and p38 to coordinate cytoprotection:
This kinase "reprogramming" illustrates contextual signaling crosstalk: ERK inhibition dominates in proliferative VSMCs, while p38 activation protects endothelial cells. The net effect preserves vascular homeostasis during hypertensive or inflammatory challenges [1] [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: